
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promise in various applications, including as a potential drug candidate for the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes or signaling pathways involved in disease processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer and other diseases. By inhibiting HDACs, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide may have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in animal models of inflammatory disease. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide in lab experiments is its potential as a tool compound for studying disease processes and identifying potential drug targets. Additionally, this compound has shown activity against various disease targets, making it a promising candidate for drug discovery. However, one limitation of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide. One area of interest is further elucidating its mechanism of action and identifying specific targets for its activity. Additionally, this compound could be further studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Other future directions could include the development of more soluble analogs of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide and the investigation of its pharmacokinetics and toxicity in animal models.
Synthesemethoden
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide involves the reaction of 2-(1H-pyrazol-1-yl)ethanamine and 3-(furan-3-yl)propanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of drug discovery. This compound has shown activity against certain disease targets, such as cancer and inflammation, and has been investigated as a potential drug candidate for these indications. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been used as a tool compound in various biochemical and physiological studies.
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(11-2-6-19-9-11)15-8-13(12-3-7-20-10-12)17-5-1-4-16-17/h1-7,9-10,13H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUOJRBESZEZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=COC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)
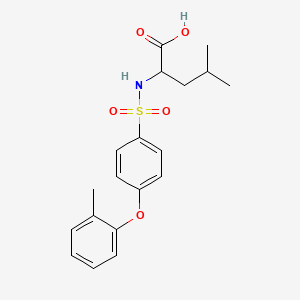
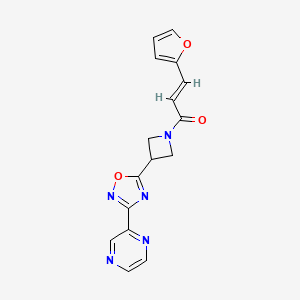

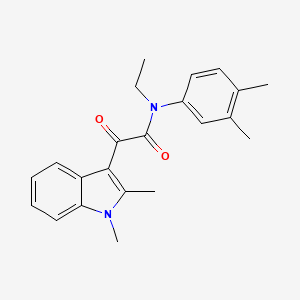

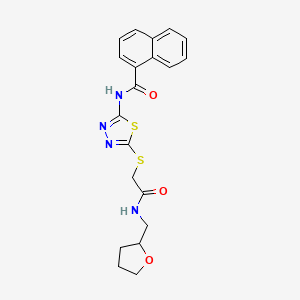
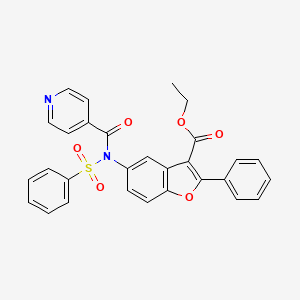
![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)

